molecular formula C13H19NO4 B2930949 Tert-butyl 3-amino-4,5-dimethoxybenzoate CAS No. 2248273-45-0

Tert-butyl 3-amino-4,5-dimethoxybenzoate

Cat. No.: B2930949
CAS No.: 2248273-45-0
M. Wt: 253.298
InChI Key: QWDAZTQEOJKLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C13H19NO4 It is a derivative of benzoic acid, featuring tert-butyl, amino, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4,5-dimethoxybenzoate typically involves the esterification of 3-amino-4,5-dimethoxybenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce aminobenzoates or alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-4-methoxybenzoate
  • Tert-butyl 3-amino-5-methoxybenzoate
  • Tert-butyl 3-amino-4,5-dihydroxybenzoate

Uniqueness

Tert-butyl 3-amino-4,5-dimethoxybenzoate is unique due to the presence of both amino and methoxy groups on the benzoate ring, which can influence its reactivity and interactions. The tert-butyl group also provides steric hindrance, affecting the compound’s stability and solubility.

Properties

IUPAC Name

tert-butyl 3-amino-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)10(7-8)16-4/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDAZTQEOJKLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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